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3,5,8-Trimethoxyphenanthrene-1,4-dione

Cat. No.: B14330377
CAS No.: 106868-02-4
M. Wt: 298.29 g/mol
InChI Key: NPHQWXNXFLKUJD-UHFFFAOYSA-N
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Description

Significance of Natural Phenanthrenequinones in Academic Research

Natural phenanthrenequinones are a focal point of academic research due to their wide range of biological activities. koreascience.kracs.org These compounds have been investigated for their potential cytotoxic, antimicrobial, anti-inflammatory, and antiallergic properties. acs.orgresearchgate.net The specific arrangement and nature of substituent groups, such as methoxy (B1213986) and hydroxyl groups, on the phenanthrene (B1679779) ring system play a crucial role in determining their biological efficacy and mechanism of action. The study of these natural products provides valuable insights into potential new therapeutic agents and contributes to the broader understanding of chemical ecology and biosynthesis.

Overview of Research Trajectories for Polycyclic Aromatic Compounds

Research into polycyclic aromatic compounds (PACs) is a dynamic and evolving field. Historically, much of the focus has been on their environmental presence and toxicological effects, as many PACs are byproducts of combustion. nih.govnih.govmdpi.com However, a significant and growing area of research is dedicated to the synthesis and biological evaluation of novel PACs, including phenanthrene derivatives, for potential applications in medicine and materials science. rsc.org Current research trajectories include the development of more efficient and selective synthetic methodologies, the exploration of their photochemical and electronic properties, and the investigation of their interactions with biological macromolecules. rsc.org

While general information on the broader class of phenanthrenequinones is available, the specific data required for a detailed article on 3,5,8-Trimethoxyphenanthrene-1,4-dione—including its natural sources, synthetic routes, and biological activity—could not be retrieved from the conducted searches. Further research and publication in this specific area are needed to provide the scientific community with a comprehensive understanding of this particular compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B14330377 3,5,8-Trimethoxyphenanthrene-1,4-dione CAS No. 106868-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106868-02-4

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

3,5,8-trimethoxyphenanthrene-1,4-dione

InChI

InChI=1S/C17H14O5/c1-20-12-6-7-13(21-2)15-10(12)5-4-9-11(18)8-14(22-3)17(19)16(9)15/h4-8H,1-3H3

InChI Key

NPHQWXNXFLKUJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=C(C2=C(C=C1)OC)C(=O)C(=CC3=O)OC

Origin of Product

United States

Natural Occurrence and Botanical Sources of 3,5,7 Trimethoxyphenanthrene 1,4 Dione

Isolation and Origin from Dioscorea prazeri

The natural phenanthrenequinone (B147406), 3,5,7-Trimethoxyphenanthrene-1,4-dione, has been successfully isolated from the yams of Dioscorea prazeri, a plant species belonging to the Dioscoreaceae family. Detailed spectral analysis and single-crystal X-ray diffraction were employed to definitively identify the structure of this compound following its extraction from its natural source. This discovery established D. prazeri as a specific botanical origin for this particular phenanthrene (B1679779) derivative.

Prevalence within the Dioscoreaceae Family as a Source of Phenanthrenes

The Dioscoreaceae family, which includes over 600 species in the genus Dioscorea (commonly known as yams), is a well-established and significant source of phenanthrene compounds. wikipedia.org These phytochemicals are considered a representative class of phenolic compounds within this family. mdpi.com Research has demonstrated their presence in the tubers, roots, and stems of various Dioscorea species. nih.gov

The consistent presence of these compounds has led to the suggestion that phenanthrenes could serve as non-polar standard markers for the Dioscorea genus, as their chemical structures are distinct from other common phytochemicals found in these plants. mdpi.com Phytochemical investigations have revealed numerous phenanthrene and dihydrophenanthrene derivatives across different species within the family. brieflands.comnih.gov

Below is a table illustrating the diversity of phenanthrene derivatives found in select species of the Dioscoreaceae family.

Botanical Source (Species)FamilyIsolated Phenanthrene Derivatives
Dioscorea prazeriDioscoreaceae3,5,7-Trimethoxyphenanthrene-1,4-dione
Dioscorea communisDioscoreaceae7-hydroxy-2,3,4,8-tetramethoxyphenanthrene, 2-hydroxy-3,5,7-trimethoxyphenanthrene
Dioscorea batatasDioscoreaceaeVarious phenanthrenes and dihydrophenanthrenes
Dioscorea oppositaDioscoreaceaeGeneral phenanthrenes and stilbenes reported

Comparative Distribution of Phenanthrenequinones in Diverse Plant Families

While the Dioscoreaceae family is a notable source, phenanthrenes and their quinone derivatives are not exclusive to it. The distribution of these compounds is relatively limited in the plant kingdom, but they are characteristic constituents of several other plant families. wikipedia.orgcore.ac.uk

Orchidaceae : This is the largest and most significant source of phenanthrenes, with hundreds of different compounds isolated from over 100 species. researchgate.net Genera such as Dendrobium, Bletilla, and Eria are particularly rich in these compounds. core.ac.uknih.gov

Juncaceae : The rush family, particularly the genus Juncus, is another abundant source of phenanthrenes. mdpi.comnih.gov A characteristic feature of phenanthrenes from Juncaceae is the presence of a vinyl group substitution, which is considered exclusive to this family. researchgate.netepa.gov

Combretaceae : Various species within the genus Combretum have been found to produce phenanthrenes and 9,10-dihydrophenanthrenes. nih.gov Research on the heartwood of species like Combretum apiculatum and Combretum molle has led to the isolation of several novel substituted phenanthrene derivatives. rsc.orgrsc.org

Euphorbiaceae : The spurge family is also reported to contain naturally occurring phenanthrenes, adding to the diverse array of secondary metabolites, such as diterpenoids, for which this family is known. researchgate.netnih.gov

The following table provides a comparative overview of these plant families as sources of phenanthrenes.

Plant FamilyKey GeneraNotable Characteristics
Dioscoreaceae DioscoreaA representative class of phenolic phytochemicals for the family. mdpi.com
Orchidaceae Dendrobium, BletillaConsidered the richest and most diverse source of phenanthrenes. core.ac.ukresearchgate.net
Juncaceae Juncus, LuzulaCharacterized by unique vinyl-substituted phenanthrenes. researchgate.net
Combretaceae CombretumSource of various substituted phenanthrenes and dihydrophenanthrenes. nih.gov
Euphorbiaceae EuphorbiaContains phenanthrenes alongside a vast diversity of other metabolites. researchgate.net

Chemotaxonomic Implications of Phenanthrenequinone Presence in Plants

Chemotaxonomy is the field of study that uses the chemical constituents of plants to understand their systematic classification and evolutionary relationships. Secondary metabolites, like phenanthrenequinones, are particularly useful as chemotaxonomic markers because their occurrence is often restricted to specific plant groups. core.ac.ukepa.gov

The limited and specific distribution of phenanthrenes makes them valuable for taxonomic purposes. researchgate.netresearchgate.net Their presence or absence, as well as their specific structural types, can provide chemical evidence to support or clarify botanical classifications.

In the Dioscoreaceae family, the distinct nature of phenanthrenes has led to their proposal as standard chemical markers for identifying and classifying species within the Dioscorea genus. mdpi.com

Within the Orchidaceae family, the analysis of phenanthrene content can contribute to placing taxonomically controversial species into their proper genera. researchgate.net

For the Juncaceae family, the presence of vinyl-substituted phenanthrenes is a unique chemical marker that is characteristic of and exclusive to the family. researchgate.net

The strong correlation between the distribution of these compounds and taxonomic divisions underscores their role as significant chemotaxonomic markers, helping to delineate natural relationships between plant taxa. core.ac.uk

Isolation and Purification Methodologies for Natural Phenanthrenequinones

Extraction Techniques from Plant Materials

The initial step in isolating phenanthrenequinones from plant sources is a solid-liquid extraction process. The choice of solvent and extraction method is critical and is largely dictated by the polarity of the target compounds. For phenanthrenequinones, which are moderately polar, solvents such as methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297) are commonly employed.

Commonly used extraction techniques include maceration, Soxhlet extraction, and sonication. nih.gov Maceration involves soaking the dried and powdered plant material in a selected solvent for an extended period, allowing for the gradual diffusion of phytochemicals into the solvent. nih.govplantarchives.org Soxhlet extraction, a more exhaustive method, utilizes continuous percolation of a warm solvent through the plant material, which is particularly effective for less soluble compounds. nih.gov Sonication employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.

The selection of the extraction solvent is a crucial factor, as it influences the efficiency and selectivity of the process. A summary of commonly used solvents and their properties is provided in the table below.

SolventPolarityBoiling Point (°C)Key Characteristics
MethanolHigh64.7Effective for a broad range of polar and moderately polar compounds.
EthanolHigh78.4A less toxic alternative to methanol with similar extraction capabilities.
ChloroformMedium61.2Good for extracting moderately polar to nonpolar compounds.
Ethyl AcetateMedium77.1Often used for the extraction of compounds with intermediate polarity.
n-HexaneLow68.7Primarily used to remove nonpolar constituents like fats and waxes.

Advanced Chromatographic Separation Strategies

Following initial extraction, the crude extract, which contains a multitude of compounds, undergoes several stages of chromatographic separation to isolate the desired phenanthrenequinone (B147406). Chromatography separates molecules based on their differential distribution between a stationary phase and a mobile phase. journalagent.com

Column chromatography is a fundamental purification technique in natural product chemistry. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent or a mixture of solvents (mobile phase) is passed through the column.

Silica Gel Chromatography: Silica gel is a polar adsorbent widely used for the separation of compounds with varying polarities. For phenanthrenequinones, a typical approach involves eluting the column with a gradient of solvents, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol. This causes compounds to elute in order of increasing polarity.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium. It is particularly effective for separating compounds based on their molecular size and polarity. Elution is typically performed with solvents like methanol or a mixture of chloroform and methanol. This technique is often used as a final purification step to remove closely related impurities.

A representative column chromatography scheme for the purification of phenanthrenequinones is outlined below.

Chromatographic StepStationary PhaseMobile Phase (Elution Gradient)Purpose
Step 1: Initial Fractionation Silica Gel (60-120 mesh)n-Hexane -> n-Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/MethanolTo separate the crude extract into fractions of varying polarity.
Step 2: Purification of Fractions Silica Gel (230-400 mesh)Isocratic or gradient elution with n-Hexane/Ethyl Acetate or Chloroform/MethanolTo further purify the phenanthrenequinone-containing fractions.
Step 3: Final Polishing Sephadex LH-20Methanol or Chloroform/Methanol (1:1)To remove minor impurities and obtain the pure compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive chromatographic technique used for the final purification and analysis of natural products. rsc.orgbiosciencejournals.com It utilizes high pressure to force the mobile phase through a column packed with very fine particles, leading to superior resolution and shorter separation times.

For the purification of 3,5,8-Trimethoxyphenanthrene-1,4-dione, a reversed-phase HPLC system is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase. Less polar compounds are retained longer on the column.

Systematic Solvent Partitioning Approaches in Isolation Protocols

Solvent partitioning, also known as liquid-liquid extraction, is a crucial step in the initial fractionation of the crude plant extract. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically a polar solvent (e.g., water) and a nonpolar organic solvent (e.g., n-hexane, chloroform, or ethyl acetate).

The crude extract is dissolved in a hydroalcoholic solution (e.g., methanol-water) and then sequentially extracted with a series of organic solvents of increasing polarity. This systematic approach yields fractions enriched with compounds of specific polarity ranges.

A typical solvent partitioning scheme is as follows:

The crude extract is first partitioned with n-hexane to remove highly nonpolar compounds such as fats, waxes, and steroids.

The remaining aqueous layer is then extracted with a solvent of intermediate polarity, such as chloroform or dichloromethane , to isolate moderately polar compounds, including many phenanthrenequinones.

Subsequently, the aqueous layer is extracted with ethyl acetate to separate compounds of higher polarity.

The final aqueous layer will contain the most polar compounds, such as glycosides and tannins.

This systematic partitioning significantly simplifies the subsequent chromatographic steps by reducing the complexity of the fractions to be purified.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3,5,7 Trimethoxyphenanthrene 1,4 Dione

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and crystal packing.

The structural identity of 3,5,7-Trimethoxyphenanthrene-1,4-dione was unequivocally confirmed through single-crystal X-ray analysis. rsc.org Crystals suitable for diffraction were subjected to X-ray radiation, and the resulting diffraction pattern was collected at room temperature. The crystal structure was solved using direct methods and subsequently refined through full-matrix least-squares procedures. rsc.org This refinement process resulted in a final R-value of 0.0559 for 2832 observed reflections, indicating a high-quality structural model. rsc.org The key crystallographic parameters determined from this analysis are summarized in the table below.

ParameterValue
Empirical FormulaC₁₇H₁₄O₅
Crystal SystemTriclinic
Space Group
a (Å)7.7045(3)
b (Å)8.5088(4)
c (Å)16.3254(7)
α (°)98.908(2)
β (°)96.316(2)
γ (°)103.939(2)
Volume (ų)1008.00(8)
Z2
Final R-value0.0559

Table 1: Crystallographic data for 3,5,7-Trimethoxyphenanthrene-1,4-dione. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework and the connectivity of atoms.

The initial structural elucidation of 3,5,7-Trimethoxyphenanthrene-1,4-dione relied heavily on 1D NMR spectroscopy. rsc.org

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the phenanthrene (B1679779) ring and the protons of the three methoxy (B1213986) groups. The chemical shifts and coupling patterns of the aromatic protons provide critical information about their relative positions on the ring system. The methoxy groups would typically appear as sharp singlet signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 17 distinct carbon signals would be anticipated, including those for the two carbonyl carbons of the dione (B5365651) moiety, the methoxy carbons, and the carbons of the aromatic rings. The chemical shifts of the carbonyl carbons are particularly characteristic, appearing far downfield.

While the specific chemical shift values were not available in the reviewed literature, the collective data from these 1D experiments were essential for piecing together the fundamental structure of the molecule. rsc.orgresearchgate.net

Proton Type (¹H)Expected Chemical Shift Range (ppm)Multiplicity
Aromatic Protons (Ar-H)~6.5 - 8.5Singlet, Doublet
Methoxy Protons (-OCH₃)~3.8 - 4.2Singlet

Table 2: Expected ¹H NMR data for 3,5,7-Trimethoxyphenanthrene-1,4-dione.

Carbon Type (¹³C)Expected Chemical Shift Range (ppm)
Carbonyl (C=O)~180 - 190
Aromatic (Ar-C, Ar-C-O)~100 - 165
Methoxy (-OCH₃)~55 - 65

Table 3: Expected ¹³C NMR data for 3,5,7-Trimethoxyphenanthrene-1,4-dione.

To confirm the precise placement of the methoxy groups and assign the ¹H and ¹³C signals unambiguously, 2D NMR experiments are indispensable.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra are used to correlate directly bonded proton and carbon atoms, definitively linking the signals observed in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique allows for the connection of molecular fragments, for instance, by observing a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution.

These detailed spectral analyses were instrumental in confirming the novel structure of 3,5,7-Trimethoxyphenanthrene-1,4-dione. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3,5,7-Trimethoxyphenanthrene-1,4-dione (C₁₇H₁₄O₅), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The calculated exact mass is 298.0841 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) corresponding to this mass. Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural clues. For this molecule, common fragmentation pathways would include the loss of methyl radicals (•CH₃) from the methoxy groups and the sequential loss of carbon monoxide (CO) molecules from the quinone ring, which are characteristic fragmentation patterns for methoxylated quinones.

IonExpected m/zDescription
[M]⁺298.08Molecular Ion
[M-CH₃]⁺283.06Loss of a methyl radical
[M-CO]⁺270.09Loss of carbon monoxide
[M-CH₃-CO]⁺255.07Loss of methyl and carbon monoxide

Table 4: Predicted key ions in the mass spectrum of 3,5,7-Trimethoxyphenanthrene-1,4-dione.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 3,5,8-Trimethoxyphenanthrene-1,4-dione, with a proposed molecular formula of C₁₇H₁₄O₅, HRMS provides the necessary precision to distinguish it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The theoretical exact mass of C₁₇H₁₄O₅ is calculated to be 298.0841 atomic mass units. An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental composition. Typically, this analysis is performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The resulting data provides strong evidence for the molecular formula, a critical first step in structural elucidation.

Table 1: Expected HRMS Data for this compound

Molecular Formula Ion Species Calculated Exact Mass (m/z)
C₁₇H₁₄O₅ [M+H]⁺ 299.0919
C₁₇H₁₄O₅ [M+Na]⁺ 321.0739

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. nih.gov In the context of this compound, ESI-MS would typically be performed in positive or negative ion mode.

In positive ion mode, the molecule is expected to readily form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. In negative ion mode, a deprotonated molecule ([M-H]⁻) may be observed. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed on these parent ions to induce fragmentation. The fragmentation patterns of methoxy-substituted aromatic compounds often involve the characteristic loss of a methyl radical (•CH₃) or a neutral carbon monoxide (CO) molecule. nih.govresearchgate.net For instance, the fragmentation of the [M+H]⁺ ion might show sequential losses of CH₃ and CO, providing valuable structural information about the methoxy and quinone functionalities. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
299.09 284.07 CH₃
299.09 271.08 CO

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent features are expected to be the strong stretching vibrations of the two carbonyl (C=O) groups of the 1,4-dione system, typically appearing in the region of 1640-1690 cm⁻¹. The exact positions can be influenced by conjugation and the electronic effects of the methoxy substituents. Other significant absorptions would include C=C stretching vibrations from the aromatic phenanthrene core (around 1500-1600 cm⁻¹), C-O stretching from the methoxy groups (typically around 1200-1280 cm⁻¹ for aryl ethers), and aromatic C-H stretching vibrations (above 3000 cm⁻¹).

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov The symmetric vibrations of the non-polar C=C bonds in the aromatic rings are often strong in the Raman spectrum, appearing in the 1550-1650 cm⁻¹ range. researchgate.net The C=O stretching vibrations are also Raman active. mdpi.com This technique is particularly useful for analyzing the skeletal vibrations of the polycyclic aromatic framework.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Range (cm⁻¹) Expected FT-Raman Range (cm⁻¹)
Aromatic C-H Stretching 3000-3100 3000-3100
Carbonyl (C=O) Stretching 1640-1690 1640-1690
Aromatic C=C Stretching 1500-1600 1550-1650
Aryl C-O Stretching 1200-1280 1200-1280

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the phenanthrenequinone (B147406) core in this compound is expected to give rise to a complex UV-Vis spectrum with multiple absorption bands. science-softcon.de

Typically, phenanthrene derivatives exhibit several strong absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic system. researchgate.net The presence of the quinone functionality and the electron-donating methoxy groups (auxochromes) is expected to cause a bathochromic (red) shift of these absorptions, extending them into the visible region. researchgate.netnih.gov A weaker, longer-wavelength absorption band, corresponding to the n→π* transition of the carbonyl groups, may also be observed. The solvent used for the analysis can influence the position of these peaks.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Wavelength Range (nm) Electronic Transition Associated Chromophore
250-280 π→π* Phenanthrene Ring System
280-350 π→π* Extended Conjugated System

Computational and Theoretical Investigations of 3,5,7 Trimethoxyphenanthrene 1,4 Dione

Density Functional Theory (DFT) Studies

DFT has become a primary method for investigating the electronic structure and other properties of molecules. researchgate.net For 3,5,7-Trimethoxyphenanthrene-1,4-dione, DFT calculations, specifically using the B3LYP functional with a 6-31+G(d,p) basis set, have been performed to analyze its geometry, vibrational modes, and electronic properties. rsc.org

The equilibrium geometry of 3,5,7-Trimethoxyphenanthrene-1,4-dione has been optimized using the DFT-B3LYP/6-31+G(d,p) method. rsc.org This process determines the lowest energy arrangement of the atoms in the molecule. The theoretical calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.

These computational findings are corroborated by single-crystal X-ray diffraction analysis, which provides experimental data on the molecule's three-dimensional structure. The compound crystallizes in the triclinic space group P-1. rsc.org A comparison between the theoretically optimized parameters and the experimental X-ray data shows a high degree of correlation, validating the computational model.

Table 1: Crystal Data and Structure Refinement for 3,5,7-Trimethoxyphenanthrene-1,4-dione

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.7045(3)
b (Å) 8.5088(4)
c (Å) 16.3254(7)
α (°) 98.908(2)
β (°) 96.316(2)
γ (°) 103.939(2)
Z 2
Final R-value 0.0559

Data sourced from RSC Publishing. rsc.org

Theoretical vibrational spectra for 3,5,7-Trimethoxyphenanthrene-1,4-dione have been calculated using DFT methods. rsc.org These computational predictions of vibrational frequencies are then compared with experimental data obtained from FT-infrared (FTIR) and Raman spectroscopy. nih.gov This comparison is crucial for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com

The calculated vibrational frequencies generally show good agreement with the experimental observations for the phenanthrenequinone (B147406) molecule, confirming the accuracy of the optimized geometry and the force field generated by the DFT method. rsc.org Discrepancies between theoretical (for a single molecule in the gas phase) and experimental (for the solid state) spectra can often be attributed to intermolecular interactions in the crystal lattice. icm.edu.plresearchgate.net

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and spectral behavior. rsc.org DFT calculations provide significant insights into the electronic structure of 3,5,7-Trimethoxyphenanthrene-1,4-dione.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net A smaller energy gap suggests that a molecule is more reactive. mdpi.com

For 3,5,7-Trimethoxyphenanthrene-1,4-dione, the HOMO and LUMO energy levels have been calculated. rsc.org This analysis reveals the distribution of electron density in these key orbitals, indicating the likely sites for electrophilic and nucleophilic attack. The energy gap provides a quantitative measure of the molecule's electronic excitability. researchgate.net

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Not specified in search results
LUMO Not specified in search results

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. rsc.org It maps the electrostatic potential onto the electron density surface. The MESP surface of 3,5,7-Trimethoxyphenanthrene-1,4-dione has been analyzed to identify electron-rich and electron-poor regions. rsc.org

Different colors on the MESP map denote different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), prone to nucleophilic attack. Green areas signify neutral potential. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net

To quantify the reactivity of 3,5,7-Trimethoxyphenanthrene-1,4-dione, various global and local reactivity descriptors derived from DFT have been calculated. rsc.org These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of the molecule. researchgate.net

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated using the energies of the frontier orbitals. researchgate.net Local reactivity descriptors, such as Fukui functions, are also used to identify the reactivity of specific atomic sites within the molecule. rsc.org

Table 3: Calculated Global Reactivity Descriptors

Descriptor Formula Calculated Value
Ionization Potential (I) I ≈ -EHOMO Not specified in search results
Electron Affinity (A) A ≈ -ELUMO Not specified in search results
Chemical Hardness (η) η = (I - A) / 2 Not specified in search results
Chemical Softness (S) S = 1 / η Not specified in search results
Electronegativity (χ) χ = (I + A) / 2 Not specified in search results
Chemical Potential (μ) μ = -(I + A) / 2 = -χ Not specified in search results

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to define chemical bonding and intramolecular interactions. nih.gov This methodology partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of chemical bonds through the analysis of bond critical points (BCPs). nih.govresearchgate.net A BCP is a point along the bond path between two atoms where the electron density is at a minimum with respect to the bond axis but at a maximum in the perpendicular directions. researchgate.net

While exhaustive theoretical studies using methods like Density Functional Theory (DFT) have been performed on 3,5,7-Trimethoxyphenanthrene-1,4-dione, specific research applying the QTAIM methodology to this particular compound is not extensively detailed in the available literature. rsc.org Such an analysis would provide profound insights into the electronic nature of its intricate ring structure and the influence of its substituent groups.

A detailed QTAIM analysis of 3,5,7-Trimethoxyphenanthrene-1,4-dione would involve the calculation of several key properties at each bond critical point. sciencesconf.org These properties include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total electron energy density (H(r)). researchgate.net The magnitude of ρ at a BCP correlates with the bond order, while the sign of ∇²ρ distinguishes between shared-shell interactions (covalent bonds, ∇²ρ < 0) and closed-shell interactions (like ionic bonds or van der Waals forces, ∇²ρ > 0). nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein. researchgate.netnih.gov In the context of 3,5,7-Trimethoxyphenanthrene-1,4-dione, molecular docking simulations have been employed to investigate its potential as an anticancer agent. rsc.org

Molecular docking studies predict how 3,5,7-Trimethoxyphenanthrene-1,4-dione fits into the binding site of a target receptor. The simulation identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

For 3,5,7-Trimethoxyphenanthrene-1,4-dione, docking simulations were performed to elucidate its binding mode with anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family. rsc.orgnih.gov These proteins are key regulators of programmed cell death (apoptosis), and their inhibition can trigger cancer cells to self-destruct. nih.gov The predicted binding mode would show the methoxy (B1213986) and dione (B5365651) functional groups of the phenanthrenequinone forming specific hydrogen bonds and hydrophobic contacts within the binding pocket of the Bcl-2 protein, mimicking the interactions of natural inhibitory proteins. nih.govnih.gov

The in silico assessment of 3,5,7-Trimethoxyphenanthrene-1,4-dione has focused on its potential to inhibit anti-apoptotic proteins, which are crucial targets in cancer therapy. rsc.orgnih.gov Overexpression of proteins like Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor growth and resistance to treatment. researchgate.netbiointerfaceresearch.com By targeting the hydrophobic groove on the surface of Bcl-2, small molecules can disrupt its function and restore the apoptotic pathway. nih.gov

The docking study of 3,5,7-Trimethoxyphenanthrene-1,4-dione against a member of the Bcl-2 family aimed to quantify its binding affinity, typically expressed as a binding energy score (in kcal/mol). rsc.org A lower binding energy indicates a more stable ligand-receptor complex and a higher predicted inhibitory activity. biointerfaceresearch.com While the specific binding energy values and detailed interactions for this particular compound are reported in specialized literature, the study confirms its potential to act as an inhibitor of these key anti-apoptotic targets, marking it as a candidate for further development in cancer therapeutics. rsc.org

Table 1. Summary of Molecular Docking Investigation
LigandBiological Target ClassPredicted Biological ActivityKey Interaction Types
3,5,7-Trimethoxyphenanthrene-1,4-dioneAnti-apoptotic proteins (Bcl-2 family)Anticancer (Pro-apoptotic)Hydrogen Bonding, Hydrophobic Interactions

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule) dominates the corresponding pro-crystal density. nih.gov This technique provides a visual and quantitative summary of all close intermolecular contacts.

Despite the availability of single-crystal X-ray diffraction data for 3,5,7-Trimethoxyphenanthrene-1,4-dione, a specific Hirshfeld surface analysis has not been reported in the surveyed literature. rsc.org Such an analysis would be valuable for understanding how the molecules pack in the solid state and which non-covalent forces govern the crystal's structure.

For example, a typical analysis might reveal that H···H contacts, representing van der Waals forces, account for the largest percentage of the surface area. nih.gov The C···H/H···C contacts would indicate C-H···π interactions, while O···H/H···O contacts would highlight the presence of hydrogen bonds involving the methoxy and carbonyl oxygen atoms. nih.gov This quantitative breakdown provides a detailed picture of the supramolecular architecture. However, without a dedicated study, the specific percentage contributions for 3,5,7-Trimethoxyphenanthrene-1,4-dione remain undetermined.

Biosynthetic Pathways and Biogenetic Relationships of Phenanthrenequinones

Proposed Biogenetic Precursors and Intermediates (e.g., Norlaudanosoline)

The biosynthesis of phenanthrenequinones is believed to be closely related to the well-established benzylisoquinoline alkaloid (BIA) pathway. The foundational precursors for this diverse class of compounds are derived from the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase, yields (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis.

A key intermediate in the proposed pathway to phenanthrene (B1679779) structures is (S)-norlaudanosoline . Although early research suggested norlaudanosoline as the direct product of the initial condensation, it is now understood to be formed further down the BIA pathway. (S)-norcoclaurine undergoes a series of hydroxylation and methylation reactions to yield various intermediates, including (S)-reticuline, a critical branch-point intermediate. The pathway to some phenanthrenes is thought to diverge from these benzylisoquinoline intermediates.

The core transformation from a benzylisoquinoline skeleton to a phenanthrene nucleus is proposed to occur via an intramolecular oxidative coupling reaction. In this process, aporphine (B1220529) alkaloids can be considered as intermediates. The oxidative coupling of the benzylisoquinoline alkaloid (S)-reticuline, for instance, can lead to the formation of a proaporphine intermediate, which can then rearrange to form the phenanthrene backbone. Subsequent enzymatic modifications, including methylation and oxidation, would then tailor this basic scaffold to yield the specific substitution pattern of 3,5,8-Trimethoxyphenanthrene-1,4-dione.

Proposed Precursors and IntermediatesRole in Biosynthesis
L-TyrosinePrimary metabolic precursor
DopamineIntermediate derived from L-tyrosine
4-hydroxyphenylacetaldehydeIntermediate derived from L-tyrosine
(S)-NorcoclaurineFirst committed intermediate in BIA biosynthesis
(S)-NorlaudanosolineKey benzylisoquinoline alkaloid precursor
(S)-ReticulineCentral branch-point intermediate

Enzymatic Transformations and Pathways in Phenanthrene Biosynthesis

The biosynthesis of this compound from its proposed precursors involves a series of specific and highly regulated enzymatic transformations. These enzymes catalyze the necessary hydroxylation, methylation, oxidative coupling, and quinone formation steps.

Cytochrome P450 monooxygenases are a crucial class of enzymes in this pathway. These heme-containing proteins are known to catalyze a wide variety of oxidative reactions in secondary metabolism. In the context of phenanthrene biosynthesis, cytochrome P450 enzymes are implicated in the intramolecular C-C bond formation that cyclizes the benzylisoquinoline precursor to form the phenanthrene ring system. They are also likely responsible for the hydroxylation of the aromatic rings at specific positions, which are prerequisites for subsequent methylation and quinone formation.

Methyltransferases , specifically O-methyltransferases (OMTs), play a vital role in adding the methoxy (B1213986) groups found on the final molecule. Using S-adenosyl methionine (SAM) as a methyl donor, these enzymes selectively methylate the hydroxyl groups on the phenanthrene scaffold. The specific regioselectivity of these OMTs is what determines the final 3,5,8-trimethoxy substitution pattern.

The formation of the 1,4-dione (quinone) moiety is another critical step. This oxidation is likely catalyzed by dioxygenases or other oxidoreductases. These enzymes would introduce two oxygen atoms across the C1 and C4 positions of the phenanthrene ring, which are then further oxidized to the corresponding carbonyl groups. Laccases and peroxidases, which are known to be involved in the oxidation of phenolic compounds, could also play a role in the final steps of quinone formation through the generation of phenoxy radicals.

Comparative Biosynthesis of Phenanthrene and Dihydrophenanthrene Scaffolds

Phenanthrenes and their partially saturated counterparts, 9,10-dihydrophenanthrenes, often co-occur in nature, suggesting a close biosynthetic relationship. It is generally accepted that dihydrophenanthrenes are the biosynthetic precursors to phenanthrenes. The biosynthesis of the dihydrophenanthrene scaffold is thought to proceed through the oxidative cyclization of a stilbene (B7821643) precursor, which itself is derived from the phenylpropanoid pathway.

The conversion of a dihydrophenanthrene to a phenanthrene involves a dehydrogenation step, which introduces a double bond between the C9 and C10 positions. This aromatization is an oxidative process, though the specific enzymes catalyzing this reaction in the biosynthesis of phenanthrenequinones are not yet fully characterized.

Chemical Synthesis Approaches for Phenanthrenequinones and Their Derivatives

Strategies for Phenanthrenequinone (B147406) Core Construction

The construction of the fundamental phenanthrenequinone skeleton is the initial challenge in synthesizing its derivatives. Over the years, various methods have been developed to build the tricyclic phenanthrene (B1679779) core, which can then be oxidized to the corresponding quinone. Arylene-ethynylene cores have been recognized as attractive building blocks due to the geometrical variety of arenes and the numerous methods available in alkyne chemistry to link them. acs.org The linear nature of the alkyne linkage ensures full conjugation within the molecular structure. acs.org

Visible-light-induced photocatalysis represents a modern approach to constructing related heterocyclic systems. For example, 9,10-phenanthrenequinone (PQ) itself can act as a photocatalyst. acs.org When excited by visible light, it can induce a one-electron oxidation of substrates like 2-vinylarylimines, triggering an electrocyclization mechanism to form polysubstituted quinolines. acs.org The process involves the formation of radical intermediates and is often performed in the presence of a mild base and an oxygen atmosphere to regenerate the photocatalyst. acs.org

Methods for Regioselective Alkylation and Oxidation in Phenanthrenequinone Synthesis

Achieving the desired substitution pattern on the phenanthrenequinone core, as seen in 3,5,8-Trimethoxyphenanthrene-1,4-dione, relies on methods for regioselective functionalization. This includes the precise placement of alkyl (or methoxy) groups and the controlled oxidation of specific positions.

Regioselective Oxidation: The oxidation of polycyclic aromatic phenols (PAPs) to polycyclic aromatic quinones (PAQs) is a critical transformation. The choice of oxidizing agent is paramount for controlling the regioselectivity, determining whether an ortho- or para-quinone is formed. nih.gov Hypervalent iodine reagents have emerged as particularly effective for this purpose. nih.gov

o-Iodoxybenzoic acid (IBX): This reagent is known to furnish ortho-quinones from PAPs under mild conditions. nih.gov The reaction proceeds via a double oxidation, where a hydroxyl group is first installed and the resulting catechol intermediate is subsequently oxidized. mdma.ch

Bis(trifluoro-acetoxy)iodobenzene (BTI): In contrast to IBX, BTI tends to produce para-quinones where the structure of the phenol (B47542) precursor allows for it. nih.gov

The regioselectivity of these reagents provides a predictable pathway for synthesizing specific quinone isomers. nih.gov For example, the oxidation of 1-phenanthrol with Fremy's salt, a traditional reagent, yields an approximately equal mixture of the 1,2- and 1,4-quinones, whereas IBX would selectively produce the ortho (1,2) isomer. nih.gov

ReagentAbbreviationTypical Product from PAPsReaction Conditions
o-Iodoxybenzoic acidIBXortho-QuinoneMild
Bis(trifluoro-acetoxy)iodobenzeneBTIpara-Quinone (if structurally feasible)Variable
Fremy's Salt [(KSO3)2NO]-Mixtures of ortho- and para-quinonesAqueous media

Regioselective Alkylation: Introducing alkyl or aryl groups at specific positions on the phenanthrenequinone ring can be achieved through reactions such as the Friedel-Crafts alkylation. mdpi.com This reaction involves the use of an appropriate electrophilic reagent and a catalyst to direct the substitution. mdpi.com For instance, an organocatalyzed Friedel-Crafts reaction between phenanthrenequinones and indoles has been developed to produce chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives. mdpi.com The use of a bifunctional squaramide catalyst can activate both the phenanthrenequinone and the indole, leading to a highly stereoselective transformation. mdpi.com

Synthetic Methodologies for Novel Trimethoxyphenanthrene-1,4-dione Analogues

The synthesis of novel analogues of this compound can be approached by modifying existing synthetic routes or by developing new pathways. These methodologies often involve multi-step sequences to build complexity and introduce diverse functionalities.

One general strategy involves the synthesis of a core structure, such as a naphthalene-1,4-dione, which is then functionalized through nucleophilic substitution reactions. nih.gov For example, 2,3-dichloronaphthoquinone can be reacted with various amines in the presence of a base to generate a library of substituted analogues. nih.gov Subsequent modifications, such as the deprotection of functional groups using reagents like trifluoroacetic acid (TFA), can yield the final target compounds. nih.gov

Another approach focuses on building heterocyclic rings fused to the core structure. This can be achieved through dehydration and cyclization of precursor amides under basic conditions to form imidazole-fused quinones. nih.gov Similarly, cis-restricted analogues of complex natural products can be designed and synthesized. For instance, 1,2,4-triazole (B32235) derivatives can be synthesized by reacting arylhydrazine hydrochlorides with formamide, followed by functionalization steps like bromination with N-bromosuccinimide (NBS) and subsequent coupling reactions. nih.gov

Mechanistic Studies of Biological Activities of Phenanthrenequinones in Vitro and in Silico

Anticancer and Cytotoxic Mechanisms in Cell Lines

Phenanthrenequinones, a class of compounds including 3,5,8-Trimethoxyphenanthrene-1,4-dione, have demonstrated significant cytotoxic and anticancer properties in various studies. nih.govnih.gov The planar structure of phenanthrenes allows them to intercalate between DNA base pairs, a mechanism that can inhibit DNA replication and enzyme activity crucial for cancer cell survival. nih.gov

Induction of Apoptotic Pathways (Studies on Related Phenanthrenes)

Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Studies on phenanthrene (B1679779) derivatives have shown their ability to induce apoptosis through various signaling cascades. For instance, the phenanthrene derivative denbinobin (B3416446), isolated from Dendrobium nobile, has been shown to induce apoptosis in human gastric cancer cells (SNU-484) by modulating the expression of Bcl-2 family proteins. nih.gov Specifically, denbinobin treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the activation of caspases.

Furthermore, studies on other synthetic compounds containing a 3,4,5-trimethoxyphenyl group, which shares structural similarities with the target compound, have also demonstrated the induction of apoptosis in leukemia cell lines, suggesting a role for mitochondrial involvement. nih.gov The activation of caspases, a family of proteases that execute apoptosis, is a common downstream effect. For example, trans-3, 5, 4′-trimethoxystilbene (TMS), a resveratrol (B1683913) derivative, in combination with TRAIL (TNF-related apoptosis-inducing ligand), has been shown to activate caspases and increase the cleavage of PARP-1, a hallmark of apoptosis, in osteosarcoma cells. nih.gov

Table 1: Effects of Related Phenanthrenes on Apoptotic Pathways

Compound Cell Line Key Mechanistic Findings
Denbinobin SNU-484 (Gastric Cancer) Down-regulation of Bcl-2, up-regulation of Bax. nih.gov
Trans-3, 5, 4′-trimethoxystilbene (TMS) + TRAIL 143B (Osteosarcoma) Activation of caspases, increased PARP-1 cleavage, ROS-induced Bax/PUMA/p53 pathway activation. nih.gov

Modulation of Cell Viability and Proliferation in In Vitro Models

The cytotoxic effects of phenanthrenequinones have been evaluated against a range of cancer cell lines, demonstrating their potential to inhibit cell viability and proliferation. Denbinobin has shown cytotoxicity against several human cancer cell lines, including SK-Hep-1 (hepatocarcinoma), SNU-484 (gastric cancer), and HeLa (cervix cancer), with IC50 values of 16.4 µM, 7.9 µM, and 22.3 µM, respectively. nih.gov

A molecular docking study on 3,5,7-Trimethoxyphenanthrene-1,4-dione, a structurally similar compound, suggested its potential as an anticancer agent, although experimental data on its cytotoxicity is not yet available. rsc.org The presence and position of methoxy (B1213986) groups on the phenanthrene ring are believed to play a crucial role in the cytotoxic activity of these compounds. nih.gov

Table 2: Cytotoxicity of Related Phenanthrenes in Cancer Cell Lines

Compound Cell Line IC50 Value
Denbinobin SNU-484 (Gastric Cancer) 7.9 µM
Denbinobin SK-Hep-1 (Hepatocarcinoma) 16.4 µM

Anti-inflammatory Mechanisms

Inflammation is a critical process in the development and progression of many diseases, including cancer. mdpi.com Phenanthrene derivatives have been investigated for their anti-inflammatory properties, with studies pointing towards their ability to modulate key inflammatory pathways. nih.govfrontiersin.org

Regulation of Inflammatory Mediators (e.g., COX-2, iNOS, NF-κB pathways) in Cellular Models

The transcription factor NF-κB (nuclear factor-kappa B) is a central regulator of inflammation and is involved in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com Several natural compounds, including phenanthrenes, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Denbinobin has been reported to inhibit HIV-1 replication through an NF-κB-dependent pathway. nih.gov It prevents the binding of NF-κB to DNA, inhibits the phosphorylation and degradation of its inhibitor IκBα, and suppresses the phosphorylation of the NF-κB p65 subunit in TNFα-stimulated cells. nih.gov Similarly, phenanthroindolizidine alkaloids have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by inhibiting the protein levels of iNOS and COX-2. nih.gov

Recent studies on new phenanthrenequinones from Cymbidium ensifolium roots have also demonstrated their ability to reduce LPS-induced NO release in BV2 microglial cells and decrease the secretion of pro-inflammatory mediators like TNF-α and IL-6. rsc.orgrsc.org The mechanism for one of the active compounds was found to be the inhibition of the NF-κB pathway by decreasing the phosphorylation of the p65 subunit. rsc.org

Table 3: Anti-inflammatory Mechanisms of Related Phenanthrenes

Compound/Extract Cellular Model Key Mechanistic Findings
Denbinobin Jurkat T cells Inhibition of NF-κB DNA binding and p65 phosphorylation. nih.gov
Phenanthroindolizidine alkaloids RAW264.7 macrophages Inhibition of iNOS and COX-2 protein expression. nih.gov

Antimicrobial Mechanisms

Phenanthrenes isolated from various plant sources, particularly orchids, have been recognized for their antimicrobial properties. researchgate.netcore.ac.uk These compounds can interfere with the growth of various microorganisms, and some exhibit characteristics of phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack.

Interference with Microbial Growth and Phytoalexin Characteristics

Studies on phenanthrenequinones have demonstrated their activity against pathogenic bacteria. For example, a new phenanthrenequinone (B147406), denbinobin B, isolated from Dendrobium sinense, exhibited moderate antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net The antimicrobial activity of these compounds is often attributed to their specific chemical structures.

While direct studies on the antimicrobial properties of this compound are not available, the general antimicrobial activity of phenanthrenequinones suggests that it may also possess such properties. The lipophilic nature of the phenanthrene backbone combined with the reactive quinone moiety could contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Table 4: Antimicrobial Activity of a Related Phenanthrenequinone

Compound Microorganism Activity

Antioxidant Mechanisms

No specific studies detailing the antioxidant mechanisms of this compound were identified. While phenanthrenes isolated from the Dioscorea genus are known to possess antioxidant properties, specific data for this compound is unavailable.

There are no published in vitro assay results, such as DPPH or ABTS radical scavenging assays, that provide specific IC50 values or percentage inhibition for this compound.

Table 8.4.1: In Vitro Free Radical Scavenging Activity of this compound

Assay IC50 Value
DPPH Radical Scavenging Data not available
ABTS Radical Scavenging Data not available

Information regarding the ability of this compound to modulate specific cellular oxidative stress pathways is not available in the scientific literature.

Enzyme Inhibition Studies

No specific enzyme inhibition studies for this compound could be located.

While other phenanthrene derivatives have been evaluated for their anticholinesterase activity, specific inhibitory concentrations (IC50 values) for this compound against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) have not been reported.

Table 8.5.1: Cholinesterase Inhibition by this compound

Enzyme IC50 Value
Acetylcholinesterase (AChE) Data not available

In Silico Mechanistic Predictions

No in silico studies predicting the mechanistic pathways for this compound were found.

There are no published molecular docking studies that identify potential protein targets for this compound. While research exists for a structurally related isomer, 3,5,7-Trimethoxyphenanthrene-1,4-dione, which investigated its potential anticancer properties through molecular docking, this data is not applicable to the specified compound.

Table 8.6.1: Predicted Protein Targets for this compound from Molecular Docking

Protein Target Binding Affinity (kcal/mol)

Computational Insights into Biological Response Pathways

There is no available research detailing computational studies on the biological response pathways of this compound. While computational methods such as molecular docking and Density Functional Theory (DFT) have been employed to investigate the properties and potential biological activities of other phenanthrene derivatives, including the isomeric 3,5,7-Trimethoxyphenanthrene-1,4-dione, similar analyses for the 3,5,8-isomer have not been published. researchgate.netrsc.org Such studies are crucial for predicting molecular interactions with biological targets and elucidating potential mechanisms of action. The absence of this data for this compound means that its molecular-level interactions with proteins, enzymes, and other cellular components remain purely speculative.

Structure Activity Relationship Sar Studies of Phenanthrenequinones

Impact of Methoxylation and Hydroxylation Patterns on Biological Potency

The number and position of methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups on the phenanthrenequinone (B147406) scaffold are critical determinants of its biological activity.

Key Research Findings:

Influence of Methoxy Groups: Studies on various phenanthrenequinones have demonstrated that the presence and placement of methoxy groups can significantly enhance cytotoxic activity. For instance, 3-methoxy-1,4-phenanthrenequinones have shown promising cytotoxicity against a range of human cancer cell lines. researchgate.netresearchgate.net The degree of methoxylation can also be a factor; in a study of 9,10-dihydrophenanthrenes, a compound with three methoxy groups exhibited higher potency compared to those with two. nih.gov

Role of Hydroxyl Groups: The position of hydroxyl groups is also crucial. Previous structure-activity relationship (SAR) analyses have indicated that the number and positions of hydroxyl groups are key to the cytotoxic properties of phenolic compounds. researchgate.net In some cases, methylation or the loss of hydroxyl groups has been associated with a decrease in cytotoxicity. researchgate.net

Combined Effects: The interplay between methoxy and hydroxyl groups is complex. For example, 5-hydroxy-2,3-dimethoxy-1,4-phenanthrenequinone demonstrated specific cytotoxicity against the HL-60 cell line. researchgate.netresearchgate.net This highlights that a combination of these functional groups at specific positions can lead to selective and potent biological effects.

Interactive Data Table: Cytotoxicity of Substituted Phenanthrenequinones

CompoundSubstitution PatternCell Line(s)IC₅₀ (µg/mL)
Calanquinone A3-methoxy-1,4-phenanthrenequinoneVarious human cancer cell lines0.08–1.66
Denbinobin (B3416446)3-methoxy-1,4-phenanthrenequinoneVarious human cancer cell lines0.08–1.66
5-OAc-Calanquinone A3-methoxy-1,4-phenanthrenequinone derivativeVarious human cancer cell lines0.08–1.66
5-OAc-Denbinobin3-methoxy-1,4-phenanthrenequinone derivativeVarious human cancer cell lines0.08–1.66

Structural Comparison of Phenanthrenequinone vs. Dihydrophenanthrenequinone Scaffolds in Activity

The saturation level of the C9-C10 bond in the phenanthrene (B1679779) core, distinguishing between phenanthrenequinones (dehydro skeleton) and 9,10-dihydrophenanthrenequinones (dihydro skeleton), has a discernible impact on their biological activity.

Key Research Findings:

Comparable Potency: In some instances, both the phenanthrenequinone and its corresponding 9,10-dihydrophenanthrene (B48381) analog exhibit comparable cytotoxic potencies. For example, one study found that a 9,10-dihydrophenanthrene analog showed potency comparable to its phenanthrenequinone counterpart against several cancer cell lines. nih.gov

Variable Activity: The cytotoxic effects can vary depending on the specific cell line. For instance, the dimeric phenanthrene (9,10-dihydro-) and cirrhopetalanthrin (9,10-dehydro-) both displayed cytotoxicity against A549, HCT-8, and MCF-7 cancer cell lines, but with different EC₅₀ values. nih.gov

Redox Cycling Activity: The quinone structure in phenanthrenequinones is crucial for their redox cycling activity, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. nih.govnih.gov In contrast, dihydrophenanthrene derivatives, such as cis-9,10-dihydroxy-9,10-dihydrophenanthrene, which lack this redox cycling capability, may not exhibit the same mechanism of action. nih.gov This difference in redox potential can significantly influence their biological effects.

Interactive Data Table: Comparative Cytotoxicity of Phenanthrene Scaffolds

Compound ScaffoldCompound NameCell LineEC₅₀ (µM)
DihydrophenanthreneDimeric phenanthreneA5499.6
DihydrophenanthreneDimeric phenanthreneHCT-89.5
DihydrophenanthreneDimeric phenanthreneMCF-77.3
PhenanthreneCirrhopetalanthrinA54917.8
PhenanthreneCirrhopetalanthrinHCT-811.2
PhenanthreneCirrhopetalanthrinMCF-712.5

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to Related Derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. brieflands.com This approach is valuable for understanding the SAR of phenanthrenequinone derivatives and for designing new analogs with potentially enhanced activity. nih.govmdpi.com

Key Aspects of QSAR Modeling:

Model Development: QSAR models are developed by establishing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities. brieflands.com These models can be built using various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN). brieflands.com

Predictive Power: A robust QSAR model should be able to accurately predict the activity of new, untested compounds. nih.gov This predictive capability is crucial for prioritizing the synthesis of novel derivatives with desired biological profiles.

Future Perspectives and Research Directions in Phenanthrenequinone Chemistry

Advanced Methodologies for High-Throughput Isolation and Characterization

The future of phenanthrenequinone (B147406) research relies on the development and application of advanced, high-throughput methodologies for their isolation and structural characterization. Traditional methods of natural product isolation are often time-consuming and may not be suitable for detecting minor compounds in complex biological extracts.

Modern approaches increasingly utilize automated and high-sensitivity techniques. High-Performance Liquid Chromatography (HPLC) remains a cornerstone, with advancements such as post-column derivatization allowing for highly sensitive and selective detection of specific compounds like 9,10-phenanthrenequinone in environmental samples. nih.gov The coupling of HPLC with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), facilitates rapid identification and quantification of known and novel phenanthrenequinones directly from crude extracts.

For unambiguous structure elucidation, a suite of spectroscopic techniques is indispensable. While UV-Visible absorption spectroscopy and phosphorescence emission spectroscopy are used to characterize the excited states of these molecules researchgate.netnih.gov, definitive structural confirmation requires advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D-NMR experiments (COSY, HSQC, HMBC). For crystalline compounds, single-crystal X-ray analysis provides the absolute molecular structure, as has been demonstrated for the closely related isomer, 3,5,7-Trimethoxyphenanthrene-1,4-dione, which was isolated from the yams of Dioscorea prazeri. rsc.org

Future efforts will likely focus on integrating these techniques into automated platforms for rapid screening of natural sources, enabling the high-throughput discovery of new phenanthrenequinone derivatives.

Table 1: Advanced Characterization Techniques for Phenanthrenequinones

Technique Application Key Advantages
HPLC with Post-Column Derivatization Detection and quantification in complex mixtures High sensitivity and selectivity for target compounds. nih.gov
LC-HRMS Rapid identification of known and unknown compounds Provides accurate mass and molecular formula information.
2D-NMR Spectroscopy Detailed structural elucidation Establishes connectivity between atoms in the molecule.
Single-Crystal X-ray Crystallography Absolute determination of molecular structure Provides precise bond lengths, angles, and stereochemistry. rsc.org

| Steady-State and Time-Resolved Spectroscopy | Study of photophysical properties and excited states | Elucidates how the molecule interacts with light. researchgate.netnih.gov |

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering

Understanding the biosynthetic pathways of phenanthrenequinones is crucial for their sustainable production and for generating novel analogues. Natural phenanthrenes are often formed through the photochemical cyclization of stilbenes. nih.gov However, the complete enzymatic sequences leading to complex derivatives like 3,5,8-Trimethoxyphenanthrene-1,4-dione are not fully understood. Various metabolic pathways, including the acetate-polymalonate (polyketide) pathway and the shikimate pathway, are known to produce the precursors for different quinone structures in plants and fungi. scienceopen.comkit.edu

Metabolic engineering offers a powerful strategy to overcome the limitations of natural supply. nih.gov This involves introducing the genetic blueprints for a biosynthetic pathway into a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae, which can be grown in large-scale fermenters. nih.govjbei.org Key strategies in metabolic engineering include:

Increasing Precursor Supply: Engineering the host's primary metabolism to produce more of the basic building blocks required for phenanthrenequinone synthesis.

Overexpression of Key Enzymes: Identifying and increasing the production of rate-limiting enzymes in the biosynthetic pathway.

Heterologous Expression: Assembling the entire biosynthetic pathway in a genetically tractable host organism, which is particularly useful when the native producer is difficult to culture. nih.govnih.gov

By elucidating the specific genes and enzymes responsible for the biosynthesis of this compound, researchers can apply these metabolic engineering tools to produce this compound and its precursors efficiently and to create novel "unnatural" natural products through combinatorial biosynthesis. nih.gov

Rational Design and Synthesis of Bioactive Analogues with Enhanced Specificity

The rational design and synthesis of new phenanthrenequinone analogues aim to improve their therapeutic potential by enhancing bioactivity and specificity while reducing potential toxicity. This process begins with understanding the structure-activity relationships (SAR), which correlate specific structural features of a molecule with its biological effects. nih.gov For example, studies on cytotoxic phenanthrenequinones have identified that the number and position of hydrogen bond acceptors and hydrophobic regions are critical for their activity against cancer cell lines. nih.gov

This knowledge guides the design of new analogues. Modern synthetic chemistry provides efficient methods for creating these molecules. An intramolecular Friedel-Crafts reaction has been described as a scalable method for producing the substituted phenanthrenequinone core. nih.gov Furthermore, innovative techniques like visible-light-sensitized photocatalysis are being developed for the mild and efficient synthesis of related heterocyclic structures, demonstrating the potential for new green chemistry approaches. nih.govacs.org

The goal is to create a library of analogues based on the this compound scaffold. These new molecules can then be screened to identify candidates with improved properties, such as enhanced targeting of specific biological pathways or reduced off-target effects. This iterative cycle of design, synthesis, and biological evaluation is fundamental to modern drug discovery. nih.gov

Comprehensive Mechanistic Elucidation in Relevant Biological Systems

A deep understanding of how phenanthrenequinones exert their biological effects at the molecular level is essential for their development as therapeutic agents. A primary mechanism of action for many quinones, including 9,10-phenanthrenequinone, involves their ability to undergo redox cycling. nih.gov In this process, the quinone is reduced to a semiquinone radical or a hydroquinone, which can then react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. nih.govnih.gov This induction of oxidative stress can lead to cellular damage and is a key factor in the cytotoxicity of these compounds. nih.govnih.gov

Future research will focus on identifying the specific cellular components that interact with this compound. Computational methods like molecular docking are valuable tools for predicting potential protein targets. Such studies have been performed on the related 3,5,7-trimethoxy isomer to predict its anticancer properties by modeling its interaction with biological macromolecules. rsc.org Experimental validation of these interactions is the critical next step. Elucidating the precise downstream signaling pathways affected by the compound will provide a comprehensive picture of its mechanism of action, moving beyond general effects like oxidative stress to a more nuanced understanding of its cellular impact.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully grasp the biological impact of this compound, a systems-level approach is necessary. Systems biology examines how all the components within a biological system interact, rather than focusing on a single target or pathway. ox.ac.uk This is achieved by integrating large-scale datasets from various "omics" technologies, including:

Genomics: The study of the complete set of DNA.

Transcriptomics: The analysis of all RNA molecules, revealing which genes are active.

Proteomics: The study of the entire complement of proteins.

Metabolomics: The profiling of all metabolites within a cell or organism.

By exposing a biological system (such as a cell culture or model organism) to a phenanthrenequinone and analyzing the resulting changes across these different molecular layers, researchers can build a comprehensive bioactivity profile. nih.govnih.gov This integrated data can reveal the compound's mechanism of action, identify potential toxicity pathways, and help group chemicals based on their shared biological effects. nih.govnih.gov This holistic view is far more powerful than a traditional, reductionist approach and is essential for predicting the complex biological outcomes of chemical exposure in a living organism. ox.ac.uk

Table 2: Compound Names Mentioned

Compound Name
This compound
3,5,7-Trimethoxyphenanthrene-1,4-dione
9,10-phenanthrenequinone
Calanquinone A

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of 3,5,8-Trimethoxyphenanthrene-1,4-dione?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (XRD): Critical for resolving methoxy group positions and dione conformation. For structurally similar phenanthrenequinones (e.g., 3,5,7-Trimethoxyphenanthrene-1,4-dione), XRD confirmed triclinic space group symmetry (P1) and unit-cell parameters (e.g., a = 7.7045 Å, α = 98.908°) .
  • Vibrational Spectroscopy (FT-IR/Raman): Compare experimental spectra with DFT-B3LYP/6-31+G(d,p)-calculated vibrational modes to validate methoxy and carbonyl stretching frequencies .
  • NMR Analysis: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to distinguish methoxy protons (δ ~3.8–4.0 ppm) and quinone carbonyl carbons (δ ~180–190 ppm).

Advanced: How can computational methods resolve discrepancies between experimental and theoretical reactivity descriptors for this compound?

Methodological Answer:

  • DFT Hybrid Functionals: Apply B3LYP with exact-exchange corrections (as in Becke’s 1993 work) to improve thermochemical accuracy for redox potentials or HOMO-LUMO gaps. For example, B3LYP reduced average deviations in atomization energies to 2.4 kcal/mol in benchmark studies .
  • Global Reactivity Descriptors: Calculate electrophilicity index (ω=μ22ηω = \frac{\mu^2}{2η}) and chemical potential (μμ) using Mulliken charges. Discrepancies arise from solvent effects or basis set limitations; address via implicit solvation models (e.g., PCM) .

Basic: What protocols ensure stability during storage of methoxy-substituted phenanthrenequinones?

Methodological Answer:

  • Light and Oxygen Sensitivity: Store in amber vials under inert gas (Ar/N2_2) at –20°C. Quinone moieties are prone to photoreduction, as observed in phenanthrene-3,4-dione derivatives .
  • Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of methoxy groups. Monitor purity via HPLC-DAD (λ = 254 nm) quarterly .

Advanced: How to design experiments to investigate the anticancer potential of this compound?

Methodological Answer:

  • Molecular Docking: Target proteins like M-phase inducer phosphatase 2 (MPIP2) or kinases. For analogous diones (e.g., NSC95397), docking scores (AutoDock Vina) correlated with in vitro IC50_{50} values (e.g., 100 nM–9.5 μM) .
  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 μM). Validate selectivity via non-cancerous cells (e.g., HEK293) .

Basic: What synthetic routes are feasible for introducing methoxy groups at positions 3, 5, and 8 on phenanthrene-1,4-dione?

Methodological Answer:

  • Regioselective Methoxylation: Use Friedel-Crafts alkylation with Me2_2SO4_4/BF3_3-Et2_2O under controlled temperature (0–5°C). Monitor regiochemistry via 1H^{1}\text{H}-NMR coupling patterns .
  • Protection-Deprotection Strategies: Protect quinone carbonyls with trimethylsilyl groups before methoxylation to avoid side reactions .

Advanced: How to address contradictions in spectroscopic data for tautomeric forms of phenanthrenequinones?

Methodological Answer:

  • Dynamic NMR (DNMR): Resolve tautomerism (e.g., keto-enol) by variable-temperature 1H^{1}\text{H}-NMR. For phthalazine-1,4-diones, coalescence temperatures revealed energy barriers (~10–15 kcal/mol) .
  • Theoretical Calculations: Compare Gibbs free energies (DFT) of tautomers. Discrepancies between experimental and calculated populations may arise from solvent interactions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods. Phenanthrenequinones (e.g., phenanthrene-3,4-dione) are irritants; avoid inhalation/contact .
  • Spill Management: Neutralize with 10% NaHCO3_3 and adsorb with vermiculite. Dispose via hazardous waste protocols .

Advanced: How to optimize solvent systems for crystallizing this compound?

Methodological Answer:

  • Mixed-Solvent Recrystallization: Use EtOAc/hexane (1:3 v/v) at 4°C. For 3,5,7-Trimethoxyphenanthrene-1,4-dione, this yielded crystals suitable for XRD (R-factor = 0.0559) .
  • Hansen Solubility Parameters: Select solvents with δd_d ≈ 18 MPa1/2^{1/2} (dispersion forces) to balance solubility and nucleation rates.

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